(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(mesityl)methanone

Beschreibung

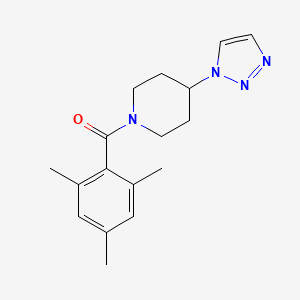

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(mesityl)methanone is a heterocyclic compound featuring a methanone core bridging a mesityl (2,4,6-trimethylphenyl) group and a piperidine ring substituted at the 4-position with a 1,2,3-triazole moiety. The mesityl group confers enhanced lipophilicity and steric bulk, while the triazole-piperidine framework is a common pharmacophore in medicinal chemistry, often associated with bioactivity against enzymes or receptors. This compound’s structural uniqueness lies in the combination of a rigid triazole, a flexible piperidine, and the electron-rich mesityl group, which collectively influence its physicochemical and biological properties .

Eigenschaften

IUPAC Name |

[4-(triazol-1-yl)piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-12-10-13(2)16(14(3)11-12)17(22)20-7-4-15(5-8-20)21-9-6-18-19-21/h6,9-11,15H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVWBTFJKRHEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)N3C=CN=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,3-triazole core have been found to interact with various targets such as tubulin, acetylcholinesterase, and oxidoreductase. These targets play crucial roles in cell division, neurotransmission, and redox reactions, respectively.

Mode of Action

A related compound was found to bind to the colchicine binding site of tubulin, inhibiting its polymerization. This leads to cell cycle arrest and induces apoptosis in cancer cells.

Biochemical Pathways

The compound likely affects the microtubule dynamics pathway due to its interaction with tubulin. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

In silico studies of related compounds suggest that they possess drug-like properties, indicating potential for good absorption, distribution, metabolism, and excretion.

Result of Action

The compound’s interaction with its target leads to changes at the molecular and cellular levels. For instance, a related compound was found to induce apoptosis in BT-474 cells, a breast cancer cell line. This was evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining.

Biologische Aktivität

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(mesityl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of mesityl ketone with 4-(1H-1,2,3-triazol-1-yl)piperidine in the presence of suitable catalysts. Various methods have been documented in literature for synthesizing triazole derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with triazole moieties exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . These findings suggest that this compound may also possess similar anticancer properties.

The mechanism by which triazole compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is typically mediated through the activation of caspase pathways or by disrupting mitochondrial function . The structural features of this compound likely contribute to its ability to interact with cellular targets involved in these pathways.

Case Studies

| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| 2019 Study | Triazole derivatives | MCF-7 | 15.6 | Induces apoptosis |

| 2019 Study | Triazole derivatives | HCT-116 | 23.9 | Induces apoptosis |

Other Biological Activities

In addition to anticancer properties, compounds containing triazole rings have shown promise as antimicrobial agents. They exhibit activity against various bacteria and fungi, making them potential candidates for developing new antibiotics . The specific activity of this compound against microbial pathogens remains to be fully elucidated but warrants investigation.

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

- The triazole ring is often associated with antimicrobial activity. Research suggests that compounds containing triazole structures can inhibit the growth of various bacterial strains.

- Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

2. Anti-inflammatory Effects

- The compound's ability to modulate inflammatory pathways has been highlighted in various studies. The piperidine moiety is known to interact with neurotransmitter receptors, potentially reducing inflammation and pain.

3. Analgesic Effects

- Similar compounds have demonstrated analgesic properties, suggesting that this compound may also alleviate pain through its interaction with central nervous system pathways.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized derivatives of triazole-piperidine compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine structure could enhance antimicrobial potency.

Case Study 2: Anti-inflammatory Assessment

In vitro experiments demonstrated that derivatives of this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential use as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Flexibility vs.

Substituent Effects :

- The mesityl group in the target compound increases steric bulk and lipophilicity compared to phenyl (e.g., 8p) or pyrrole (e.g., ) substituents, which may improve membrane permeability but reduce aqueous solubility.

- Electron-withdrawing groups (e.g., nitro in 8p) enhance stability in acidic media, whereas mesityl’s electron-donating methyl groups may alter metabolic stability .

Pharmacological and Stability Comparisons

Stability:

- Triazole-containing compounds (e.g., 1a and 1b in ) degrade in simulated gastric fluid due to acidic lability. However, the mesityl group’s steric protection may mitigate this in the target compound, though direct data is lacking .

- Piperazine analogs (e.g., 8p) show moderate stability, while piperidine-based structures (e.g., JJKK-048) demonstrate robust in vivo performance, hinting at better metabolic stability for the target compound .

Activity:

- Antiparasitic Activity: Piperazine-triazole analogs () exhibit IC₅₀ values in the micromolar range against Leishmania and Trypanosoma spp., likely via interference with parasitic enzymes. The target compound’s mesityl group may enhance selectivity for similar targets .

Q & A

Q. What are the standard synthetic routes for synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(mesityl)methanone, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions, including:

- Coupling reactions : Piperidine derivatives are functionalized with triazole groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.

- Acylation : Mesityl groups are introduced through benzoylation using mesityl carbonyl chloride under inert conditions. Intermediates are characterized using 1H/13C-NMR to confirm regiochemistry and HPLC (retention time ≥11.35 min, peak area ≥97% at 254 nm) to assess purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H-NMR (e.g., δ 1.70–7.98 ppm for piperidine and triazole protons) and 13C-NMR confirm backbone connectivity and substituent placement .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (±1 Da).

- HPLC : Retention time consistency (e.g., 11.35–11.96 min) and peak area ≥97% ensure purity .

Q. What are the recommended solvent systems for synthesizing and recrystallizing this compound?

Common solvents include:

- Reaction : Dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Recrystallization : Ethanol/water or ethyl acetate/hexane mixtures for optimal crystal formation .

Q. How is the purity of the compound assessed post-synthesis?

Purity is quantified via HPLC (e.g., 99% peak area at 254 nm) and corroborated by elemental analysis (e.g., C: ±0.37%, H: ±0.16% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve low yields observed in similar triazole-containing piperidine derivatives?

Low yields (e.g., 8–12% in ) may result from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Use Cu(I) catalysts for regioselective triazole formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature control : Maintaining 0–5°C during acylation minimizes decomposition .

Q. How should discrepancies between calculated and experimental elemental analysis data be addressed?

Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated in ) may arise from:

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Hydration : Dry samples under vacuum (40°C, 24 hrs) before analysis .

Q. What strategies are employed to elucidate the biological targets of structurally similar benzoylpiperidine derivatives?

- Structure-activity relationship (SAR) : Modify triazole substituents (e.g., benzyl vs. phenylpropyl) and evaluate activity shifts .

- In silico docking : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs .

- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylated proteins) .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the triazole moiety.

- Analytical monitoring : Track purity monthly via HPLC and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.